(R)-(+)-4-Chloromandelonitrile
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Overview
Description
(R)-(+)-4-Chloromandelonitrile is an organic compound with the molecular formula C8H6ClNO It is characterized by the presence of a chlorophenyl group attached to a hydroxyacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(+)-4-Chloromandelonitrile typically involves the reaction of 4-chlorobenzaldehyde with cyanide ions in the presence of a base. One common method is the reaction of 4-chlorobenzaldehyde with sodium cyanide in an aqueous solution, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(R)-(+)-4-Chloromandelonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-2-oxoacetonitrile.
Reduction: 2-(4-Chlorophenyl)-2-aminoacetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(R)-(+)-4-Chloromandelonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (R)-(+)-4-Chloromandelonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxy and nitrile groups play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-hydroxyacetonitrile
- 2-(4-Fluorophenyl)-2-hydroxyacetonitrile
- 2-(4-Methylphenyl)-2-hydroxyacetonitrile
Uniqueness
(R)-(+)-4-Chloromandelonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H |
InChI Key |
LSDSHEPNJSMUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)Cl |
Origin of Product |
United States |
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